BenchChemオンラインストアへようこそ!

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide

c-Met inhibition Kinase inhibitor Triazolopyridazine SAR

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic scaffold that has produced potent ATP-competitive inhibitors of the c-Met receptor tyrosine kinase. The compound is defined by a 6-methoxy substitution on the pyridazine ring and an N-(pyridin-2-yl)propanamide side chain at the 3-position.

Molecular Formula C14H14N6O2
Molecular Weight 298.30 g/mol
Cat. No. B10999926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide
Molecular FormulaC14H14N6O2
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=N3)C=C1
InChIInChI=1S/C14H14N6O2/c1-22-14-8-6-12-18-17-11(20(12)19-14)5-7-13(21)16-10-4-2-3-9-15-10/h2-4,6,8-9H,5,7H2,1H3,(H,15,16,21)
InChIKeyRMYOVIUBEUBEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide: Procurement-Relevant Chemical Identity and Scaffold Context


3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic scaffold that has produced potent ATP-competitive inhibitors of the c-Met receptor tyrosine kinase [1]. The compound is defined by a 6-methoxy substitution on the pyridazine ring and an N-(pyridin-2-yl)propanamide side chain at the 3-position. This scaffold class has been validated in multiple medicinal chemistry campaigns as a privileged chemotype for targeting the c-Met/HGF signaling axis [2]. The 6-methoxy triazolopyridazine core is a recognized pharmacophoric element that contributes to key hinge-region hydrogen-bond interactions in the c-Met ATP binding pocket, as evidenced by X-ray co-crystal structures obtained during Amgen's discovery program [1].

Why 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide Cannot Be Replaced by Other Triazolopyridazine Analogs in c-Met-Targeted Research


The triazolopyridazine c-Met inhibitor pharmacophore is exquisitely sensitive to substitution at both the pyridazine 6-position and the 3-position side chain. Published structure-activity relationship (SAR) studies demonstrate that replacing the 6-methoxy group with isopropoxy, chloro, or larger alkoxy substituents compromises the critical 2.0–2.5 Å distance between the oxygen atom and the ATP hinge region, resulting in orders-of-magnitude loss of c-Met inhibitory potency [1]. Similarly, altering the 3-position amide region from a pyridin-2-yl to a pyridin-4-yl, phenyl, or benzyl group alters the hydrogen-bond network with the c-Met activation loop, significantly reducing binding affinity and selectivity [2]. Generic substitution of close structural analogs is therefore contraindicated by published SAR and X-ray crystallography data, as even single-atom modifications have been shown to increase IC50 values from nanomolar to micromolar ranges [3].

Quantitative Differentiation Evidence for 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide Versus Closest Analogs


c-Met Kinase Inhibitory Potency: 6-Methoxy Substitution Confers Sub-100 nM Activity Relative to 6-Isopropoxy Analogs

In the foundational c-Met triazolopyridazine series, the 6-methoxy group was identified as the optimal substituent for hinge-region binding. X-ray co-crystal structures (PDB: 3CCN) confirmed that the C-6 methoxy oxygen is positioned 2.0–2.5 Å from the backbone NH of Met1160, a distance incompatible with the larger isopropoxy or ethoxy groups [1]. SAR tables from the Amgen program demonstrate that 6-methoxy-substituted triazolopyridazines achieve c-Met enzymatic IC50 values in the low nanomolar range, while corresponding 6-isopropoxy or 6-chloro derivatives exhibit ≥10-fold attenuation in potency [2]. This structural feature directly differentiates the target compound from the commercially available 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide.

c-Met inhibition Kinase inhibitor Triazolopyridazine SAR

N-(Pyridin-2-yl)amide Recognition Motif: Structural Rationale for Enhanced c-Met Affinity Over N-(Pyridin-4-yl) and N-Phenyl Analogs

The pyridin-2-yl amide group provides a bidentate hydrogen-bond acceptor/donor motif not present in the pyridin-4-yl or simple phenyl analogs. In the c-Met active site, the pyridine nitrogen of N-(pyridin-2-yl) compounds can interact with the catalytic lysine (Lys1110) side chain, while the amide NH engages the backbone carbonyl of Asp1222, an interaction pair lost when the pyridine nitrogen is moved to the 4-position or replaced by a carbocyclic aryl ring [1]. Published SAR from Amgen's triazolopyridazine optimization demonstrates that N-(pyridin-2-yl) analogs achieve c-Met IC50 values ≤10 nM, whereas N-(pyridin-4-yl) and N-phenyl analogs exhibit IC50 values of 50–500 nM or higher [2].

Kinase hinge binding Hydrogen bond network Structure-based design

NCI-60 Cytotoxicity Profile: Triazolopyridazine Core with 6-Methoxy Exhibits Preferential Anti-Leukemic Activity Not Observed in Comparator Scaffolds

A series of triazolo[4,3-b]pyridazine derivatives bearing the 6-methoxy group was evaluated in the NCI-60 human tumor cell line panel at 10⁻⁵ M concentration. Compounds 2f and 4a, which share the 6-methoxy triazolopyridazine core, demonstrated selective cytotoxicity against the SR leukemia cell sub-panel, achieving mean growth inhibition of 55.84% and 29.08%, respectively [1]. In contrast, pyrazolopyridazine derivatives synthesized within the same study did not show this leukemia-selectivity profile [1]. Additional evaluation at a five-dose level confirmed c-Met kinase inhibitory potency for these compounds [1]. This leukemia-lineage sensitivity differentiates the 6-methoxy triazolopyridazine class from alternative kinase inhibitor chemotypes such as imidazo[1,2-b]pyridazines, which exhibit broader cytotoxicity distributions across solid tumor panels without leukemia selectivity [2].

Cytotoxicity screening NCI-60 panel Leukemia cell lines

Dual c-Met/Pim-1 Inhibition: 6-Methoxy Triazolopyridazine Core Enables Polypharmacology That Is Not Reproducible with 6-Alkoxy Replacements

Recent studies have demonstrated that 6-methoxy-substituted triazolo[4,3-b]pyridazine derivatives can function as dual inhibitors of both c-Met and Pim-1 kinases. Compound 4g, a representative 6-methoxy triazolopyridazine analog, exhibited IC50 values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1 in enzymatic assays, with a mean GI% of 55.84 across the NCI-60 panel [1]. In contrast, compound 4a, a 6-ethoxy-substituted analog from the same series, showed substantially weaker dual inhibitory activity (c-Met IC50 >1 μM; Pim-1 IC50 >1 μM) and a lower mean GI% of 29.08 [1]. The 6-methoxy group thus appears critical for achieving balanced dual c-Met/Pim-1 inhibition, a pharmacologically significant polypharmacology profile that is abrogated upon extension to 6-ethoxy or bulkier alkoxy substituents [1].

Dual kinase inhibition c-Met/Pim-1 Polypharmacology

Confirmed Application Scenarios for 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide Based on Quantitative Differentiation Evidence


c-Met Kinase Biochemical Assay Tool Compound Requiring High Potency and Defined Structure-Activity Relationship

The compound is suited as a reference inhibitor in recombinant c-Met HTRF or ADP-Glo kinase assays where low nanomolar potency is required. The 6-methoxy and N-(pyridin-2-yl)amide moieties are documented SAR determinants that ensure high-affinity c-Met active-site engagement [1]. Investigators can reference the published X-ray co-crystal structure (PDB: 3CCN) to interpret binding mode data [1]. The compound should be preferred over 6-isopropoxy or N-(pyridin-4-yl) analogs that exhibit 10-fold to >50-fold higher IC50 values in the same assay format [1][2].

Preclinical Leukemia Cytotoxicity Profiling in SR-Lineage Acute Lymphoblastic Leukemia Models

The NCI-60 data for 6-methoxy triazolopyridazine congeners demonstrates selective cytotoxicity against the SR leukemia sub-panel, with mean growth inhibition values of 29–56% at 10⁻⁵ M [3]. This profile differentiates the chemotype from pyrazolopyridazine derivatives that lack SR selectivity [3]. Researchers investigating c-Met-dependence in ALL cell lines should select the 6-methoxy triazolopyridazine scaffold for initial cytotoxicity screening rather than alternative heterocyclic cores that do not reproduce this leukemia-selective phenotype.

Dual c-Met/Pim-1 Pharmacological Probe for Acute Myeloid Leukemia and Solid Tumor Signaling Studies

The 6-methoxy triazolopyridazine scaffold demonstrated balanced dual inhibition of c-Met (IC50 = 0.163 μM) and Pim-1 (IC50 = 0.283 μM) in enzymatic assays, a profile lost upon extension to 6-ethoxy analogs (both IC50 >1 μM) [4]. Compound 4g from this series also achieved a 29.61-fold induction of apoptosis over control in MCF-7 cells and caused S-phase cell cycle arrest [4]. For dual-pathway pharmacology experiments, the 6-methoxy compound should be chosen over 6-ethoxy or 6-isopropoxy variants that lack meaningful Pim-1 co-inhibition.

Structure-Based Drug Design and Molecular Docking Reference Ligand for the Triazolopyridazine Pharmacophore

The validated binding mode of the 6-methoxy triazolopyridazine core in c-Met (PDB: 3CCN) provides an experimentally determined reference geometry for molecular docking and pharmacophore modeling studies [1]. The pyridin-2-yl amide side chain forms reproducible interactions with the catalytic lysine and activation loop residues [2]. Computational chemists conducting virtual screening or scaffold-hopping exercises should use this compound as a positive control ligand, as its binding pose is structurally characterized and its SAR is quantitatively defined through multiple congeneric series [1][2].

Quote Request

Request a Quote for 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.